Bienvenue dans la boutique en ligne BenchChem!

N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Chemical identity verification Procurement integrity Epigenetic probe misassignment

This thiazole-4-carboxamide is a structurally permissible member of the RORγ modulator chemotype (US10301272B2) but is NOT biologically characterized. CRITICAL: Vendor databases frequently conflate this compound with CM-272 (CAS 1846570-31-7), a structurally distinct G9a/DNMT inhibitor (MW 478.63 vs 393.52). Procure as an analytical reference standard to validate commercial sample identity via LC-MS, 1H NMR, and HRMS, preventing experimental errors. Ideal for computational docking, SAR exploration, and as a synthetic intermediate. Researchers must independently verify purity and biological activity; no pharmacological benchmark exists to guide substitution decisions.

Molecular Formula C18H23N3O3S2
Molecular Weight 393.52
CAS No. 1170447-88-7
Cat. No. B2385305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
CAS1170447-88-7
Molecular FormulaC18H23N3O3S2
Molecular Weight393.52
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCCC3
InChIInChI=1S/C18H23N3O3S2/c1-26(23,24)15-9-7-14(8-10-15)20-18-21-16(12-25-18)17(22)19-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyYHFXTHOHJPUQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170447-88-7): Structural Identity and Procurement-Relevant Classification


N-(Cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170447-88-7) is a synthetic thiazole-4-carboxamide derivative with molecular formula C18H23N3O3S2 and molecular weight 393.52 g/mol [1]. The compound features a thiazole core substituted at the 2-position with a 4-(methylsulfonyl)phenylamino group and at the 4-position with an N-(cyclohexylmethyl)carboxamide moiety [1]. It is cataloged under PubChem CID 44069616 and has been referenced within the patent family describing carboxamide- or sulfonamide-substituted thiazoles as modulators of the orphan nuclear receptor RORγ [2]. Procurement caution is warranted: some vendor databases erroneously equate this compound with CM-272 (CAS 1846570-31-7), a structurally distinct G9a/DNMT inhibitor (C28H38N4O3, MW 478.63); these are different chemical entities and are not interchangeable [1].

Why Generic Substitution of N-(Cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide Is Not Supported by Current Evidence


No peer-reviewed primary research articles, authoritative bioactivity databases, or curated structure-activity relationship (SAR) studies were identified that report quantitative biological activity data (IC50, Ki, EC50) for N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170447-88-7) as of the search date [1]. The compound's PubChem record (CID 44069616) contains no bioassay results, and ChEMBL/BindingDB do not list it as a curated entry [1]. Within the RORγ modulator patent family (US10301272B2) where thiazole-4-carboxamides of this general class are disclosed, this specific compound is not among the exemplified or biologically characterized examples; quantitative RORγ modulation data (e.g., IC50 = 1.26 nM) exist for structurally distinct, exemplified analogs but not for CAS 1170447-88-7 [2]. Therefore, any claim that a closely related analog can substitute for this compound in a biological assay would be unsupported by comparator evidence. The critical procurement implication is that researchers must independently validate the identity, purity, and biological activity of CAS 1170447-88-7 before use, as no established pharmacological benchmark exists to guide substitution decisions [1][2].

Quantitative Differentiation Evidence for N-(Cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170447-88-7) Relative to Closest Comparators


Structural Misidentification Risk: CAS 1170447-88-7 Is Not CM-272 (CAS 1846570-31-7)

Multiple vendor databases incorrectly list CAS 1170447-88-7 as synonymous with CM-272, a first-in-class dual G9a/DNMT inhibitor . These are structurally and pharmacologically distinct entities. CAS 1170447-88-7 has the molecular formula C18H23N3O3S2 (MW 393.52) and contains a thiazole-4-carboxamide scaffold with a 4-(methylsulfonyl)phenylamino substituent [1]. Authentic CM-272 (CAS 1846570-31-7) has the molecular formula C28H38N4O3 (MW 478.63) and is a substituted pyridine-quinoline hybrid bearing no thiazole ring, no sulfonyl group, and no cyclohexylmethyl carboxamide . The IC50 values widely cited for CM-272 (G9a: 8 nM; DNMT1: 382 nM; DNMT3A: 85 nM; DNMT3B: 1200 nM; GLP: 2 nM) do not apply to CAS 1170447-88-7 and must not be used to justify its procurement or experimental use.

Chemical identity verification Procurement integrity Epigenetic probe misassignment

Patent Class Context: RORγ Modulator Pharmacophore Without Exemplified Bioactivity for CAS 1170447-88-7

CAS 1170447-88-7 falls within the Markush structure of US Patent US10301272B2, which claims carboxamide- or sulfonamide-substituted thiazoles as modulators of the orphan nuclear receptor RORγ [1]. However, this specific compound is not among the 63+ exemplified and biologically characterized examples in the patent. The most potent exemplified thiazole-4-carboxamide in this patent series (Example 6/63, BDBM392065) demonstrated an IC50 of 1.26 nM in the RORγ Gal4 reporter gene assay [2]. Without comparable assay data for CAS 1170447-88-7, its RORγ modulatory activity—if any—remains unquantified, and its potency relative to the exemplified lead cannot be estimated [1][2].

RORγ modulation Thiazole SAR Autoimmune disease targets

Physicochemical Differentiation: Computed Properties vs. Closest PubChem Structural Neighbors

Computed physicochemical properties for CAS 1170447-88-7 (PubChem CID 44069616) include: XLogP3-AA = 4, topological polar surface area (TPSA) = 125 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 6, and rotatable bond count = 6 [1]. These values place the compound within favorable oral drug-likeness space per Lipinski's Rule of Five (MW < 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1][2]. The 4-(methylsulfonyl)phenylamino substituent confers higher polarity (TPSA = 125 Ų) compared to thiazole-4-carboxamides bearing non-polar aryl groups, which typically exhibit TPSA values of 80–100 Ų [1]. This may enhance aqueous solubility relative to more lipophilic analogs, though experimental solubility data are absent.

Physicochemical profiling Drug-likeness Thiazole library design

Absence of Curated Bioactivity Data Across Major Public Databases

A systematic search of PubChem BioAssay, ChEMBL, and BindingDB (accessed 2026-04-28) returned zero curated bioactivity data points for CAS 1170447-88-7 [1][2]. In contrast, the broader thiazole-4-carboxamide chemotype contains numerous members with reported activities spanning kinase inhibition, RORγ modulation, and anti-proliferative effects [3]. This data gap distinguishes CAS 1170447-88-7 as an uncharacterized entity within an otherwise data-rich scaffold class, making it suitable only for de novo screening campaigns or as a synthetic intermediate, not as a tool compound with established pharmacology.

Bioactivity annotation gap Database curation status Screening triage

Evidence-Supported Application Scenarios for N-(Cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170447-88-7)


De Novo RORγ Modulator Screening Library Expansion

CAS 1170447-88-7 is a structurally permissible member of the thiazole-4-carboxamide RORγ modulator chemotype described in US10301272B2 [1]. Although uncharacterized for RORγ activity, its inclusion in a focused screening library alongside exemplified analogs (e.g., Example 6/63 with IC50 = 1.26 nM ) enables SAR exploration around the N-cyclohexylmethyl and 4-(methylsulfonyl)phenylamino substitution pattern. Researchers must perform their own RORγ reporter gene assay to establish potency relative to the patent exemplars.

Medicinal Chemistry Scaffold Exploration for Sulfonyl-Containing Thiazole Carboxamides

The 4-(methylsulfonyl)phenylamino group imparts a computed TPSA of 125 Ų, which is elevated relative to non-sulfonyl thiazole analogs [1]. This structural feature is of interest for medicinal chemistry programs seeking to modulate polarity and hydrogen-bonding capacity within thiazole-4-carboxamide series. The compound can serve as a synthetic intermediate or scaffold reference for derivatization, provided that identity is confirmed via NMR and HRMS, given the documented vendor mislabeling risk with CM-272 .

Chemical Probe Misassignment Risk Mitigation: Reference Standard for Vendor Verification

Because multiple vendor databases conflate CAS 1170447-88-7 with the structurally unrelated epigenetic probe CM-272 (CAS 1846570-31-7) [1], procurement of this compound can serve as an analytical reference standard for laboratories conducting chemical identity verification of commercial samples. Comparative analysis using LC-MS, 1H NMR, and HRMS can confirm whether a supplied sample matches the authentic thiazole-4-carboxamide structure (MW 393.52, expected [M+H]+ = 394.13) versus the CM-272 pyridine-quinoline scaffold (MW 478.63, expected [M+H]+ = 479.33), thereby preventing experimental errors due to compound misidentification .

Computational Chemistry and Docking Studies on Uncharacterized Thiazole Congeners

The compound's three-dimensional structure (available via PubChem CID 44069616) and well-defined pharmacophoric elements (thiazole core, sulfonyl HBA, cyclohexyl hydrophobe, amide HBD/HBA) make it suitable for computational docking studies against RORγ (PDB structures available) or other targets of interest [1]. Such in silico analyses can generate testable hypotheses prior to committing resources to synthesis or procurement of more costly, characterized analogs.

Quote Request

Request a Quote for N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.